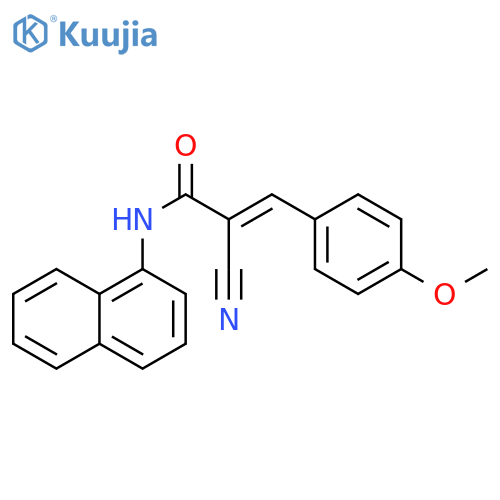Cas no 1321862-48-9 ((2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide)

1321862-48-9 structure
商品名:(2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide 化学的及び物理的性質
名前と識別子
-
- Z44325833
- AKOS000967600
- (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide
- EN300-18154403
- 2-cyano-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide
- 1321862-48-9
- (2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide
-
- インチ: 1S/C21H16N2O2/c1-25-18-11-9-15(10-12-18)13-17(14-22)21(24)23-20-8-4-6-16-5-2-3-7-19(16)20/h2-13H,1H3,(H,23,24)/b17-13+
- InChIKey: PTQPUJIHNNVUCA-GHRIWEEISA-N
- ほほえんだ: C(NC1=C2C(C=CC=C2)=CC=C1)(=O)/C(/C#N)=C/C1=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 328.121177757g/mol
- どういたいしつりょう: 328.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
じっけんとくせい
- 密度みつど: 1.266±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 606.8±55.0 °C(Predicted)
- 酸性度係数(pKa): 11.26±0.30(Predicted)
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18154403-0.05g |
1321862-48-9 | 90% | 0.05g |
$246.0 | 2023-09-19 |
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
1321862-48-9 ((2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide) 関連製品
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 57707-64-9(2-azidoacetonitrile)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
